molecular formula C16H19IN4O3 B8782779 RO-41

RO-41

Cat. No.: B8782779
M. Wt: 442.25 g/mol
InChI Key: YLCVTWRBGAUCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO-41 is a complex organic compound that belongs to the class of phenoxy acetamides. This compound is characterized by its unique structure, which includes an iodine atom, a methoxy group, and a pyrimidinyl ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RO-41 typically involves multiple steps. One common method includes the coupling of a phenoxy acid derivative with a pyrimidinyl amine in the presence of a coupling agent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in dry dichloromethane (DCM) and lutidine . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the isolation of the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

RO-41 undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

Scientific Research Applications

RO-41 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of RO-41 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the iodine atom and methoxy group enhances its binding affinity and specificity towards these targets, making it a potent agent in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets RO-41 apart is its unique combination of an iodine atom, methoxy group, and pyrimidinyl ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and therapeutic development.

Properties

Molecular Formula

C16H19IN4O3

Molecular Weight

442.25 g/mol

IUPAC Name

N-[4-amino-5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidin-2-yl]acetamide

InChI

InChI=1S/C16H19IN4O3/c1-8(2)10-5-13(23-4)11(17)6-12(10)24-14-7-19-16(20-9(3)22)21-15(14)18/h5-8H,1-4H3,(H3,18,19,20,21,22)

InChI Key

YLCVTWRBGAUCPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)NC(=O)C)I)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine (1.0 g, 2.5 mmoles) in CH2Cl2 (80 ml) cooled at 0° C. was added pyridine (2.6 g, 36 mmole) and trimethylsilylchloride (2.70 g, 25 mmole). The reaction mixture was stirred at room temperature for two hours, then recooled to 0° C. and acetyl chloride (0.22 g, 2.75 mmole) was added dropwise. After stirring at 0° C. for 90 minutes, methanol (20 ml) was added and stirring was continued for 16 hours. Solvent was removed under reduced pressure and the residue was treated with water (400 ml). The white insoluble material was collected by filtration and subject to flash chromatography on silica gel, eluting with 2% CH3OH, 0.1% NH4OH in CH2Cl2 to give N-[4-amino-5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidin-2-yl]-acetamide (0.094 g, MS (M+H)=443), N-[2-Acetylamino-5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidin-4-yl]-acetamide (0.187 g, MS (M+H)=485), and a third fraction containing a mixture of N-[4-amino-5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidin-2-yl]-acetamide and N-[2-Acetylamino-5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidin-4-yl]-acetamide (0.524 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
0.22 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

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